2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a benzamide core substituted with dichlorophenyl and oxadiazole groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained in good yields and can be purified using standard techniques such as recrystallization.
Chemical Reactions Analysis
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of the substituents on the benzamide core. The unique combination of dichlorophenyl and oxadiazole groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4N3O2/c16-7-1-3-11(18)9(5-7)13(23)20-15-22-21-14(24-15)10-6-8(17)2-4-12(10)19/h1-6H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULNIXHFRCAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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